

# VUF 10148: A Technical Guide to a Selective Histamine H4 Receptor Ligand

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## Compound of Interest

Compound Name: VUF 10148

Cat. No.: B1663098

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## Abstract

**VUF 10148**, chemically identified as 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline, is a potent and selective ligand for the histamine H4 receptor (H4R). This document provides a comprehensive technical overview of its chemical properties, synthesis, and pharmacological profile. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context and evaluation process.

## Chemical Structure and Properties

**VUF 10148** is a quinoxaline derivative with a molecular structure designed for high-affinity binding to the histamine H4 receptor.<sup>[1]</sup>

Property	Value
IUPAC Name	2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline
Molecular Formula	C <sub>20</sub> H <sub>22</sub> N <sub>4</sub>
Molecular Weight	318.42 g/mol
SMILES	CN1CCN(CC1)c2nc1cccc1nc2Cc3cccc3
InChI	InChI=1S/C <sub>20</sub> H <sub>22</sub> N <sub>4</sub> /c1-23-14-12-24(13-15-23)20-18-10-6-7-11-19(18)22-17(16-21-20)9-8-17-4-2-3-5-17/h2-7,10-11H,8-9,12-16H2,1H3

## Synthesis

The synthesis of **VUF 10148** and related quinoxaline analogs typically involves a multi-step process. A generalized synthetic scheme is presented below, based on established quinoxaline synthesis methodologies.

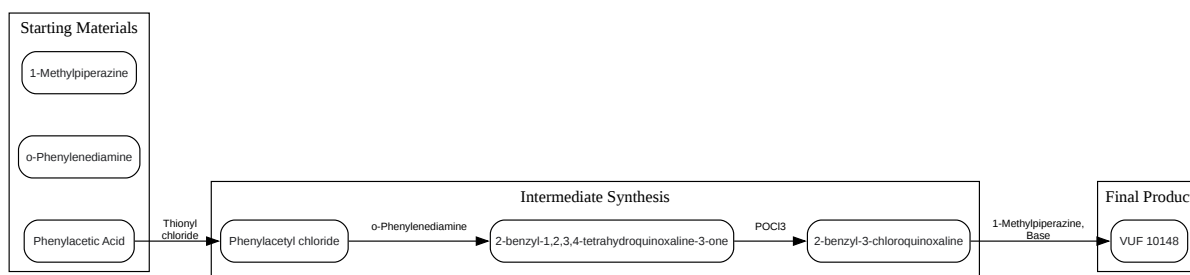
### Experimental Protocol: Synthesis of 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline (VUF 10148)

A common route for the synthesis of 2,3-disubstituted quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by subsequent modifications. For **VUF 10148**, a plausible synthetic route is as follows:

- **Synthesis of 2-benzyl-3-chloroquinoxaline:** Phenylacetic acid is reacted with a suitable chlorinating agent (e.g., thionyl chloride) to form phenylacetyl chloride. This is then reacted with o-phenylenediamine to yield 2-benzyl-1,2,3,4-tetrahydroquinoxaline-3-one, which is subsequently chlorinated using a reagent like phosphorus oxychloride to give 2-benzyl-3-chloroquinoxaline.
- **Nucleophilic Substitution:** The 2-benzyl-3-chloroquinoxaline is then subjected to a nucleophilic substitution reaction with 1-methylpiperazine. The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base (e.g., potassium carbonate or triethylamine) to scavenge the HCl generated. The reaction mixture is heated to ensure completion.

- Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel to afford the pure 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline (**VUF 10148**).

Note: This is a generalized protocol. The specific reaction conditions, such as temperatures, reaction times, and purification solvents, would be optimized as described in the primary literature.



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**Figure 1.** Synthetic workflow for **VUF 10148**.

## Pharmacological Data

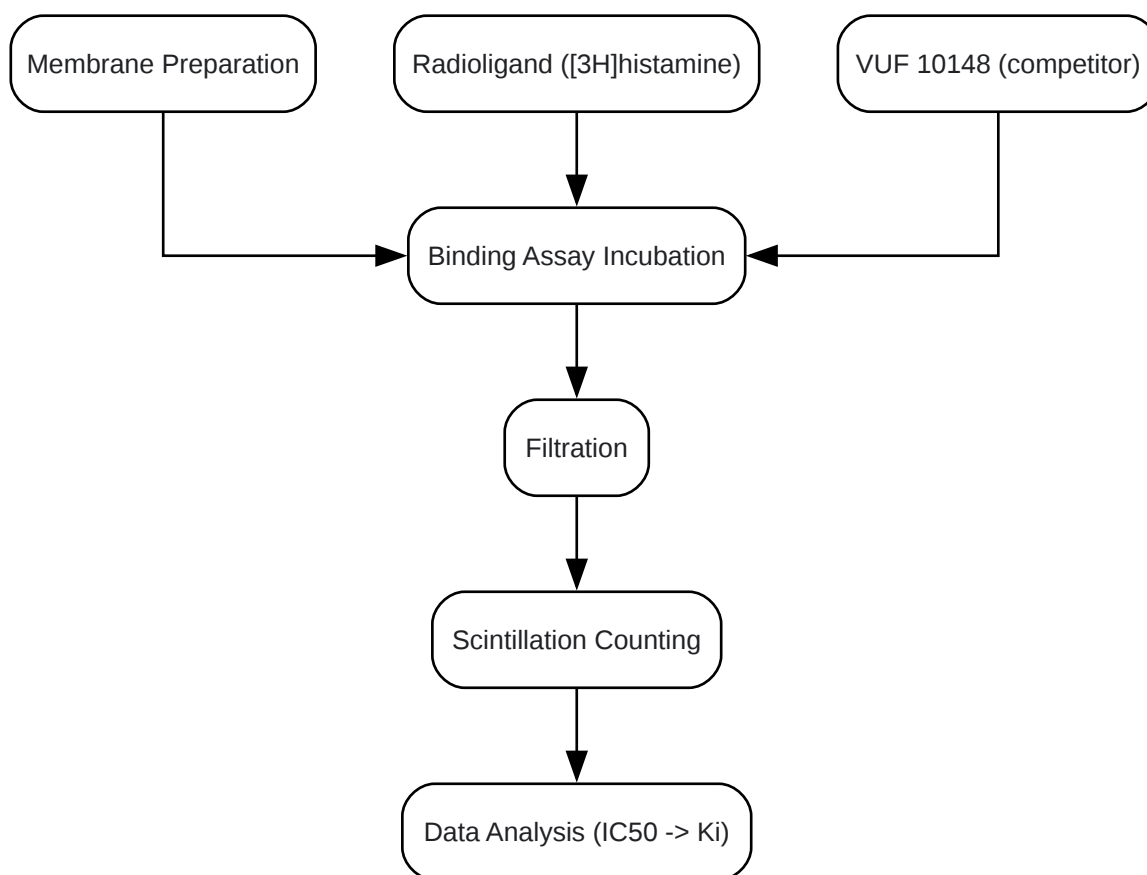
**VUF 10148** is a high-affinity ligand for the human histamine H4 receptor. The primary quantitative data available is its binding affinity (Ki).

Receptor	Ligand	Assay Type	Ki (nM)	Reference
Human Histamine H4	VUF 10148	Radioligand Binding ([3H]histamine)	40	[1]

## Experimental Protocol: Histamine H4 Receptor Radioligand Binding Assay

This protocol is based on the general methodology described for determining the binding affinity of ligands to the human histamine H4 receptor.

- **Membrane Preparation:** Membranes from cells stably expressing the human histamine H4 receptor (e.g., HEK-293 or Sf9 cells) are prepared. Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
- **Binding Assay:** The binding assay is performed in a final volume typically ranging from 100 to 250  $\mu$ L. The assay mixture contains the cell membranes, a fixed concentration of the radioligand ([ $^3$ H]histamine), and varying concentrations of the competing ligand (**VUF 10148**).
- **Incubation:** The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
- **Separation of Bound and Free Ligand:** After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with cold assay buffer to remove any non-specifically bound radioligand.
- **Quantification:** The radioactivity retained on the filters is quantified by liquid scintillation counting.
- **Data Analysis:** Non-specific binding is determined in the presence of a high concentration of a known H4 receptor ligand (e.g., unlabeled histamine or JNJ 7777120). Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of **VUF 10148** that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

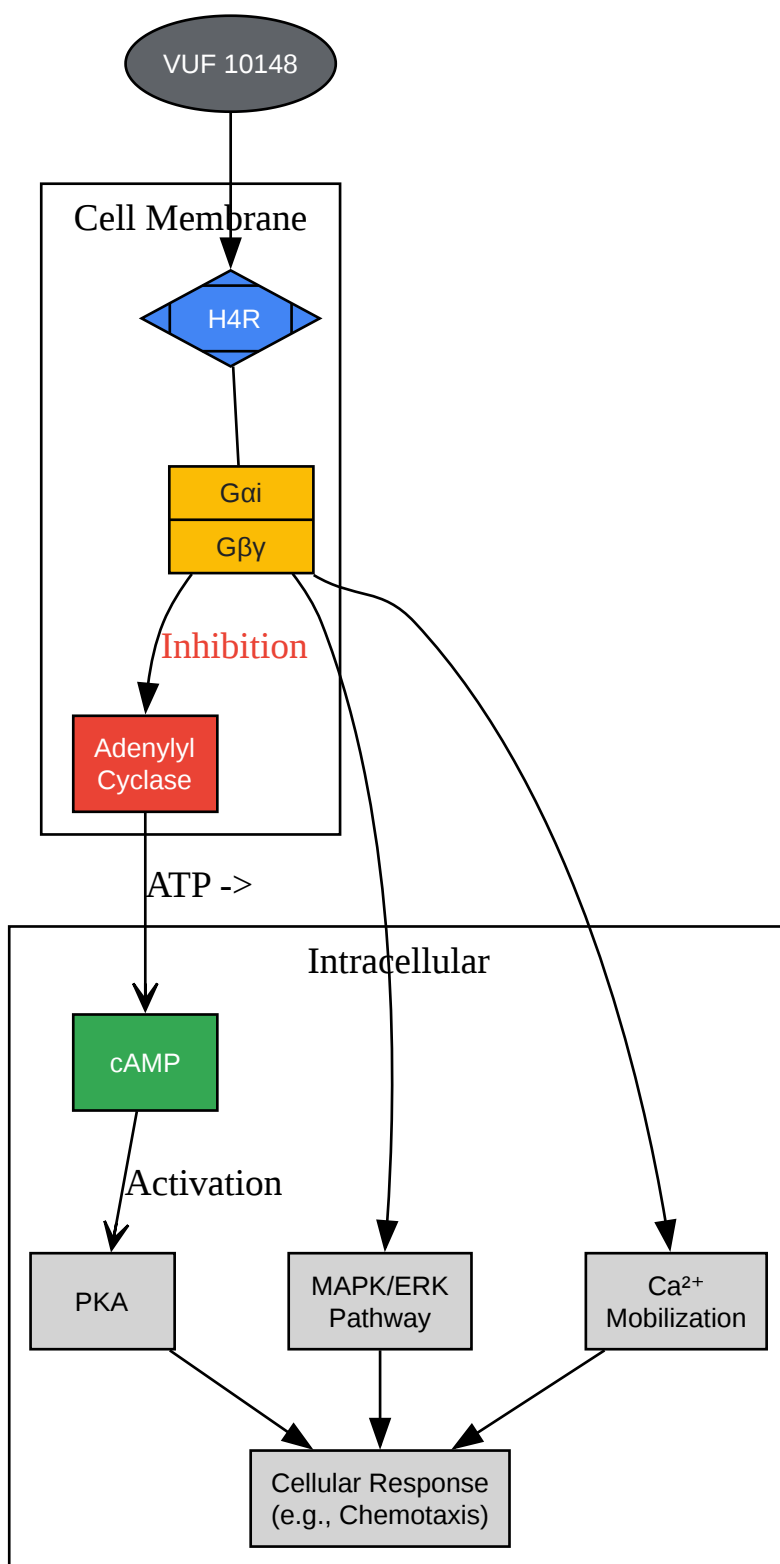


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**Figure 2.** Radioligand binding assay workflow.

## Signaling Pathway

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2][3] Upon activation by an agonist, the H4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the Gβγ subunits can activate other downstream signaling pathways, such as the MAPK/ERK pathway, and mobilize intracellular calcium. The specific functional activity of **VUF 10148** (agonist, antagonist, or inverse agonist) at the H4 receptor has not been explicitly detailed in the provided search results, but it is characterized as a "ligand."



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